molecular formula C9H11FN2O5 B3248614 5-Fluoro-3'-deoxyuridine CAS No. 18829-83-9

5-Fluoro-3'-deoxyuridine

Cat. No. B3248614
CAS RN: 18829-83-9
M. Wt: 246.19 g/mol
InChI Key: RBUINSFJQSHMRE-CVTKMRTPSA-N
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Description

5-Fluoro-3’-deoxyuridine, also known as Floxuridine, is an oncology drug that belongs to the class known as antimetabolites . Specifically, it is a pyrimidine analog, classified as a deoxyuridine . The drug is usually administered via an artery and is most often used in the treatment of colorectal cancer .


Synthesis Analysis

The reaction of 5-fluorouridine with propionyl bromide in acetonitrile affords 3′,5′-di-O-propionyl-2′-bromo-5-fluoro-2′-deoxyuridine. This compound is then hydrogenated, using Pd–C as the catalyst, to afford 3′,5′-di-O-propionyl-5-fluoro-2′-deoxyuridine .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-3’-deoxyuridine is C9H11FN2O5 . It can be incorporated into oligos as labels to enable probing of DNA/RNA secondary structure by 19F NMR .


Chemical Reactions Analysis

5-Fluoro-3’-deoxyuridine acts as a suicide inhibitor of thymidylate synthase (TS). By inhibiting the deoxynucleotide biosynthesis, it stops the rapid proliferation of fast-growing tumors . It is widely used as a cancer treatment .


Physical And Chemical Properties Analysis

The molar mass of 5-Fluoro-3’-deoxyuridine is 246.194 g·mol−1 . The melting point is 150.5 °C (302.9 °F) .

Scientific Research Applications

DNA Metabolism Studies

Research by Cheng and Nakayama (1983) explored the impact of 5-Fluoro-2'-deoxyuridine on DNA metabolism in HeLa cells. They found that this compound inhibited the incorporation of radioactivity from [3H]dUrd into DNA in these cells. The study revealed shifts in labeled DNA peaks to smaller sizes after exposure, suggesting significant effects on DNA structure and function (Cheng & Nakayama, 1983).

Synthesis and Biological Evaluation

Farquhar et al. (1983) synthesized and evaluated neutral derivatives of 5-fluoro-2'-deoxyuridine 5'-phosphate. Their findings highlighted the potential of these compounds in inhibiting leukemia in mice, providing insights into the therapeutic applications of 5-fluoro-3'-deoxyuridine derivatives (Farquhar et al., 1983).

Enzymatic Hydrolysis Studies

Kawaguchi et al. (1988) investigated the enzymatic reactivity of 5-fluoro-2'-deoxyuridine prodrugs, esterified at various positions, to understand their chemical and enzymatic reactivity. This study is crucial for understanding how this compound derivatives behave under different enzymatic conditions (Kawaguchi et al., 1988).

Liposome Incorporation for Drug Delivery

Schwendener et al. (1985) explored the use of lipophilic analogues of 5-fluoro-2'-deoxyuridine for drug delivery. Their research found that these prodrugs, when incorporated into liposomes, exhibited increased activity against certain carcinomas, highlighting a novel approach for drug delivery systems (Schwendener et al., 1985).

Analysis of DNA Synthesis

Tanaka et al. (1981) demonstrated that 5-fluoro-2'-deoxyuridine triphosphate could be used effectively in DNA synthesis by DNA polymerases from calf thymus. This study opens up possibilities for the incorporation of fluorinated pyrimidines in DNA, which could have significant implications for both research and therapeutic applications (Tanaka et al., 1981).

Induction of Fragile Sites in Chromosomes

Tommerup et al. (1981) found that 5-Fluoro-2'-deoxyuridine was effective in inducing the fragile site on chromosome Xq28, associated with mental retardation. This suggests a potential role in genetic studies related to chromosomal fragility and associated conditions (Tommerup et al., 1981).

Mechanism of Action

Floxuridine primarily works by stopping the growth of newly born cells . The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell. Therefore, the floxuridine kills the cancerous cells .

Safety and Hazards

5-Fluoro-3’-deoxyuridine is highly toxic by ingestion . It causes skin and eye irritation . It is recommended to use personal protective equipment as required, wash face, hands and any exposed skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

Understanding the mechanisms by which tumors become resistant to 5-Fluoro-3’-deoxyuridine is an essential step towards predicting or overcoming that resistance . New strategies for therapy and resistance reversal are urgently needed .

properties

IUPAC Name

5-fluoro-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16)/t4-,6+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUINSFJQSHMRE-CVTKMRTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=O)NC2=O)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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